(Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

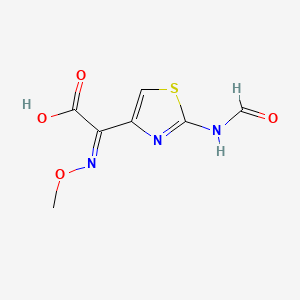

The systematic nomenclature of (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The preferred IUPAC name is 2-(2-formamido-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid, which systematically describes the structural components and their connectivity. The compound is assigned Chemical Abstracts Service registry number 65872-43-7, providing unique identification in chemical databases worldwide. Alternative nomenclature includes (Z)-2-(Formamido)thiazol-4-ylacetic acid, which emphasizes the geometric configuration around the oxime double bond.

The molecular formula C7H7N3O4S indicates the presence of seven carbon atoms, seven hydrogen atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 229.21 grams per mole. The stereochemical descriptor (Z) specifies the geometric arrangement around the carbon-nitrogen double bond of the oxime functionality, where the methoxy group and the carboxylic acid group are positioned on the same side of the double bond. This geometric specification is crucial for understanding the compound's three-dimensional structure and its influence on chemical reactivity and biological activity.

The systematic numbering of the thiazole ring follows standard conventions where the sulfur atom occupies position 1 and the nitrogen atom occupies position 3, with the formamido substituent attached at position 2 and the acetic acid chain at position 4. The InChI key NRRJNSWNWIDHOX-YHYXMXQVSA-N provides a unique algorithmic identifier that encodes the complete structural information including stereochemistry. The SMILES notation CON=C(C(O)=O)C1=CSC(NC=O)=N1 represents the molecular structure in a linear format that captures connectivity and can be used for computational analysis.

Propriétés

IUPAC Name |

(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4S/c1-14-10-5(6(12)13)4-2-15-7(9-4)8-3-11/h2-3H,1H3,(H,12,13)(H,8,9,11)/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRJNSWNWIDHOX-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)NC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)NC=O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001189613 | |

| Record name | (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65872-43-7 | |

| Record name | (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65872-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065872437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2-formamido-α-(methoxyimino)thiazol-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid typically involves the reaction of appropriate thiazole derivatives with formamide and methoxyamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the oxime group to an amine.

Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Applications De Recherche Scientifique

Chemistry: In chemistry, (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features can mimic certain biological molecules, making it useful in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mécanisme D'action

The mechanism of action of (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiazole ring may also participate in π-π interactions with aromatic residues in proteins, modulating their function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazole Core

The compound is compared to analogs with modifications in the substituent groups, which influence reactivity, stability, and biological activity.

Notes:

- Formamido vs. Amino: The formamido group enhances electrophilicity, improving reactivity in acylation reactions during cephalosporin synthesis compared to the amino analog .

- Chloroacetamido : The chloroacetamido derivative exhibits higher antibacterial potency but lower stability due to the reactive chloro group .

- Hydroxyimino: Replacing methoxyimino with hydroxyimino reduces steric bulk but increases susceptibility to hydrolysis .

Ester Derivatives

Esterification of the acetic acid moiety alters solubility and pharmacokinetics:

Notes:

- Ethyl esters are preferred in prodrug formulations due to enhanced bioavailability .

- Methyl esters are used in crystallographic studies to analyze hydrogen bonding and molecular packing .

Physicochemical Properties

Activité Biologique

(Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid is a thiazole derivative with potential biological applications, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including a formamido group and a methoxyimino substituent, which may influence its biological activity.

- Molecular Formula : CHNOS

- Molecular Weight : 217.21 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors. The oxime group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. Additionally, the thiazole ring may engage in π-π interactions with aromatic residues in proteins, further influencing their function.

1. Antibacterial Activity

Preliminary studies suggest that this compound may exhibit antibacterial properties. However, the data is limited and inconclusive, necessitating further research to confirm its efficacy against various bacterial strains.

2. Enzyme Inhibition

The compound has shown potential for inhibiting enzymes that contain thiol groups, which are critical for many biological processes. This inhibition could lead to various biological effects, making it a candidate for further investigation as a therapeutic agent.

3. Anti-inflammatory Activity

Research on related thiazole compounds indicates that they can reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammation. For instance, certain analogs demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Although specific data for this compound is limited, it may share similar anti-inflammatory properties .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives, providing insights into the potential applications of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid with high stereochemical purity?

- Methodological Answer : The compound is synthesized via regioselective oximation and alkylation reactions. Key steps include protecting reactive groups (e.g., formamido and methoxyimino) to avoid side reactions. For instance, Chung et al. (1992) demonstrated that stereochemical control is achieved using L- or D-aspartic acid as chiral templates, ensuring Z-configuration retention . Reaction optimization (e.g., pH, temperature) is critical, as poor yields (e.g., 5–31% purity in some analogs) arise from competing hydrolysis or isomerization .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Characteristic peaks include δ 8.2–8.5 ppm (formamido NH), δ 3.8–4.1 ppm (methoxy group), and δ 6.5–7.0 ppm (thiazole protons). Splitting patterns confirm stereochemistry .

- ESI-MS : Molecular ion peaks (e.g., m/z 201.20 for C₆H₇N₃O₃S) and fragmentation patterns verify molecular weight .

- HPLC : Retention times (e.g., tR = 8.2 min in reverse-phase C18 columns) assess purity (>95% required for pharmaceutical intermediates) .

Q. What are the primary applications of this compound in antibiotic research?

- Methodological Answer : It serves as a key intermediate in cephalosporin antibiotics (e.g., cefdinir, ceftazidime). The methoxyimino group enhances β-lactamase resistance, while the thiazole ring contributes to Gram-negative bacterial targeting. Modifications to the formamido or acetic acid moieties alter pharmacokinetic properties .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the thiazole ring) impact antibacterial activity and β-lactamase stability?

- Methodological Answer : SAR studies show that:

- Electron-withdrawing groups (e.g., bromo in compound 35 ) improve membrane penetration but may reduce solubility.

- Bulkier substituents (e.g., trityl in TB-TAA ) hinder enzyme binding but increase molecular weight, affecting bioavailability.

- Isosteric replacements (e.g., thiadiazole in ATDA ) modulate resistance profiles. Ochiai et al. (1981) validated these effects using MIC assays against E. coli and S. aureus .

Q. What impurities are commonly observed during synthesis, and how can they be mitigated?

- Methodological Answer : Major impurities include:

- E-isomers : Formed during incomplete stereochemical control. Mitigated using chiral catalysts or low-temperature reactions .

- Degradation products : Hydrolysis of the methoxyimino group under acidic conditions generates oxo-acetic acid derivatives. Stabilized via pH-adjusted storage (pH 6–7) .

- Thiazole ring-opened byproducts : Detected via HPLC-MS and minimized by avoiding excess oxidizing agents .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer :

- Matrix interference : Plasma proteins bind to the acetic acid moiety. Solved using protein precipitation with acetonitrile or solid-phase extraction .

- Detection sensitivity : LC-MS/MS with MRM transitions (e.g., m/z 201 → 154) achieves nanogram-level detection limits .

- Isomer discrimination : Chiral columns (e.g., Chiralpak AD-H) separate Z/E isomers .

Methodological Considerations for Experimental Design

Q. How should stability studies be designed to evaluate degradation pathways under varying conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–80°C), UV light, and pH extremes (1–13). Monitor via HPLC for time-dependent degradation .

- Kinetic analysis : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf life .

Q. What computational tools aid in predicting the compound’s reactivity and metabolic fate?

- Methodological Answer :

- DFT calculations : Predict electrophilic sites (e.g., formamido NH) prone to hydrolysis .

- ADMET predictors : Estimate metabolic pathways (e.g., cytochrome P450-mediated oxidation) and toxicity risks .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 201.20 g/mol | |

| Melting Point | 192°C (dec.) | |

| Stereochemical Purity | >97% Z-isomer (by chiral HPLC) | |

| Key NMR Peaks | δ 8.3 (s, 1H, NH), δ 3.9 (s, 3H, OCH₃) |

Critical Research Gaps

- Stereoselective scale-up : Current synthetic routes (e.g., Zhao et al., 2014) lack scalability beyond gram-scale .

- In vivo toxicity : Limited data on long-term exposure effects in mammalian models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.